({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine
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Overview
Description
({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine is an organic compound with the molecular formula C15H16FNOS. This compound is characterized by the presence of a fluorine atom, a methylsulfanyl group, and a phenoxy group attached to a phenyl ring, which is further connected to a methylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine typically involves multiple steps, including the formation of the phenoxy and methylsulfanyl groups, followed by the introduction of the fluorine atom and the methylamine group. Common synthetic routes may include:
Formation of the Phenoxy Group: This step involves the reaction of a phenol derivative with a halogenated benzene compound under basic conditions to form the phenoxy linkage.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using a thiol reagent.
Fluorination: The fluorine atom is typically introduced using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenoxy group play crucial roles in binding to the active site of the target, while the methylsulfanyl group may enhance the compound’s stability and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)amine: A closely related compound with similar structural features.
({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)ethanol: Differing by the presence of an ethanol group instead of a methylamine group.
Uniqueness
({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its binding affinity to certain molecular targets, while the methylsulfanyl group provides additional stability and reactivity.
Biological Activity
The compound ({5-Fluoro-2-[4-(methylsulfanyl)phenoxy]phenyl}methyl)(methyl)amine (C15H16FNOS) has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorinated phenyl ring and a methylsulfanyl group , which contribute to its biological activity. Its molecular structure can be summarized as follows:
- Molecular Formula : C15H16FNOS
- Molecular Weight : 273.36 g/mol
- Boiling Point : Approximately 357.1 °C (predicted)
- Density : 1.19 g/cm³ (predicted)
- pKa : 9.10 (predicted)
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound may act as inhibitors of key enzymes involved in metabolic processes, particularly those related to lipid metabolism and glucose homeostasis. For instance, studies have shown that similar phenoxy derivatives can inhibit diacylglycerol acyltransferase 1 (DGAT1) , an enzyme crucial for triglyceride synthesis, thereby potentially aiding in the treatment of metabolic disorders such as obesity and type 2 diabetes .
Antitumor Activity
The compound's structural analogs have demonstrated significant antitumor effects in various cancer models. For example, compounds with similar phenoxyquinazoline structures have shown potent inhibition against mutant forms of the KIT kinase , which is implicated in gastrointestinal stromal tumors (GISTs). These inhibitors exhibit selective activity, minimizing off-target effects associated with hypertension, a common side effect of multitargeted therapies .
In Vivo Studies
In vivo studies have highlighted the pharmacokinetic advantages of this compound derivatives. These compounds have shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles across species. Specifically, they exhibit:
- High Oral Bioavailability : Indicating effective absorption and systemic circulation.
- Reduced Toxicity : Compared to traditional chemotherapeutics, these compounds demonstrate lower toxicity profiles in animal models.
Case Studies
- Study on Metabolic Disorders :
- Antitumor Efficacy :
Summary Table of Biological Activities
Properties
IUPAC Name |
1-[5-fluoro-2-(4-methylsulfanylphenoxy)phenyl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNOS/c1-17-10-11-9-12(16)3-8-15(11)18-13-4-6-14(19-2)7-5-13/h3-9,17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDDRYKVRJMGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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